

## In-Depth Technical Guide: 2,6-Dichloro-3chlorosulfonyl-benzoic Acid

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Compound of Interest

2,6-dichloro-3-chlorosulfonylbenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-dichloro-3-chlorosulfonyl-benzoic acid**, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical identity, structural information, and key data points relevant to research and development.

## **Chemical Identity and Structure**

CAS Number: 53553-05-2[1][2]

Chemical Name: 2,6-dichloro-3-(chlorosulfonyl)benzoic acid[1][2][3]

Molecular Formula: C7H3Cl3O4S[1][2][3]

#### Structure:

The molecular structure consists of a benzoic acid core substituted with two chlorine atoms at the 2 and 6 positions and a chlorosulfonyl group at the 3 position. This arrangement of electron-withdrawing groups significantly influences the reactivity of the molecule.[1][2]

Structural Representation:



## **Physicochemical and Predicted Data**

While extensive experimental data for this specific isomer is limited in publicly available literature, predicted values provide valuable insights for research applications. The following table summarizes key quantitative data.

Property	Value	Source
Molecular Weight	289.52 g/mol	
Monoisotopic Mass	287.88177 Da	[3]
XlogP (Predicted)	2.7	[3]
CAS Registry Number®	53553-05-2	[1][2]
Predicted Collision Cross Section (Ų)		
[M+H]+	145.8	[3]
[M+Na]+	157.1	[3]
[M-H] <sup>-</sup>	148.5	[3]

## **Synthesis and Reactivity**

**2,6-Dichloro-3-chlorosulfonyl-benzoic acid** is a highly reactive compound, primarily due to the presence of the electrophilic chlorosulfonyl group and the carboxylic acid functionality.[1][2] Its synthesis and subsequent reactions are central to its utility in organic chemistry.

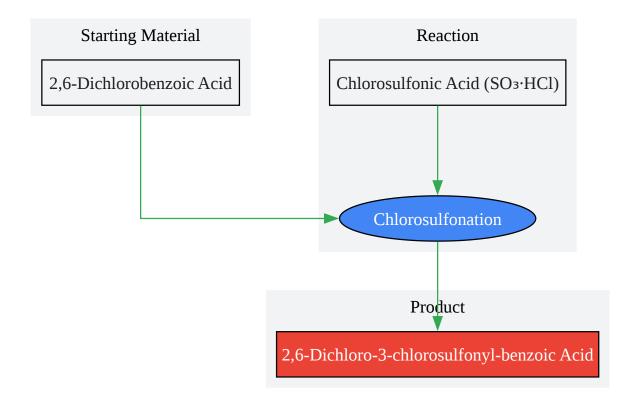
## **General Synthesis Approach**

While a specific, detailed experimental protocol for the synthesis of **2,6-dichloro-3-chlorosulfonyl-benzoic acid** is not readily available in peer-reviewed literature, a general approach can be inferred from the synthesis of related compounds, such as 2,4-dichloro-5-sulfonyl benzoic acid. The synthesis likely involves the chlorosulfonation of 2,6-dichlorobenzoic acid.

Illustrative Synthetic Pathway:



The following diagram illustrates a plausible synthetic route.



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Caption: Plausible synthetic pathway for **2,6-dichloro-3-chlorosulfonyl-benzoic acid**.

## **Key Reactivity**

The primary site of reactivity is the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. This allows for the facile synthesis of a variety of sulfonamide derivatives, which are a prominent class of compounds in medicinal chemistry.[4][5] The general reaction involves the displacement of the chloride on the sulfonyl group by an amine.

# Experimental Protocols: Synthesis of Sulfonamides (General Procedure)

While a specific protocol for the use of **2,6-dichloro-3-chlorosulfonyl-benzoic acid** is not detailed, the following represents a general and widely adopted method for the synthesis of



sulfonamides from sulfonyl chlorides, which is directly applicable.

Objective: To synthesize a sulfonamide derivative via the reaction of **2,6-dichloro-3-chlorosulfonyl-benzoic acid** with a primary or secondary amine.

#### Materials:

- 2,6-dichloro-3-chlorosulfonyl-benzoic acid
- Primary or secondary amine of choice
- A suitable base (e.g., pyridine, triethylamine, or sodium bicarbonate)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
- Deionized water
- Brine solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus
- Column chromatography setup (if necessary for purification)

#### Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-3-chlorosulfonyl-benzoic acid (1 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Amine and Base: To the stirred solution, add the amine (1-1.2 equivalents)
  followed by the base (1.5-2 equivalents). The base is crucial to neutralize the hydrochloric
  acid byproduct of the reaction.



 Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
 Gentle heating may be required for less reactive amines.

#### Work-up:

- Once the reaction is complete, quench the reaction mixture by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane).
- Combine the organic layers and wash successively with a dilute acid solution (e.g., 1M
   HCl) to remove excess base, followed by water, and finally a brine solution.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

#### Purification:

- Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
- If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
- Characterization: Characterize the final sulfonamide product using standard analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

## **Applications in Drug Development**

The primary application of **2,6-dichloro-3-chlorosulfonyl-benzoic acid** in drug development lies in its role as a versatile building block for the synthesis of sulfonamide-containing molecules. Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[4][5][6] The ability to readily introduce the dichlorinated and sulfonated benzoic acid moiety allows for the systematic exploration of structure-activity relationships in drug discovery programs.



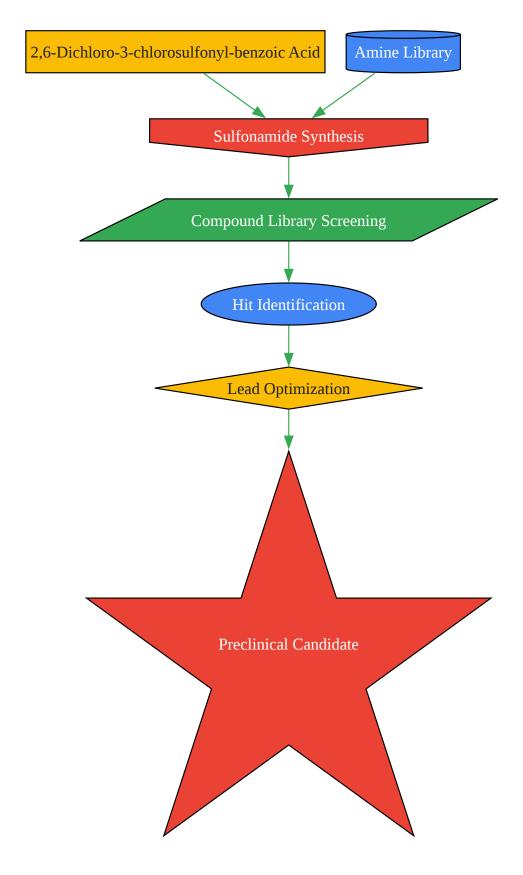




Logical Workflow for Sulfonamide-Based Drug Discovery:

The following diagram illustrates the logical workflow from the starting material to the identification of a potential drug candidate.





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Caption: Workflow for sulfonamide drug discovery starting from the core intermediate.



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